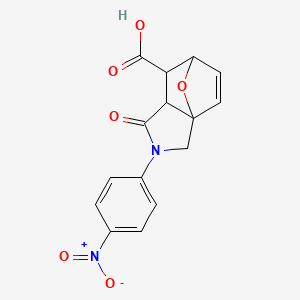
2-(4-Nitrophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenylacetic acid is an organic compound used in organic synthesis that has also been used as an herbicide . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
Synthesis Analysis
This compound may be prepared by the nitration of phenylacetic acid . In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .Molecular Structure Analysis
The molecular formula of 4-Nitrophenylacetic acid is C8H7NO4 . The structure consists of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
In organic synthesis, 4-Nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .Physical and Chemical Properties Analysis
The molecular weight of 4-Nitrophenylacetic acid is 181.1455 g/mol . It appears as a yellow to pale brown crystalline powder .科学的研究の応用
Photolabile Precursors for Neuroactive Amino Acids
Compounds similar to the queried chemical, specifically 1-acyl-7-nitroindolines, have been explored for their use as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. Their photolysis in aqueous solutions yields carboxylic acid and a 7-nitrosoindole, showcasing the potential of these compounds in controlled release applications, such as in the targeted delivery of neuroactive compounds (Papageorgiou & Corrie, 2000).
Material Science and Biochemistry
The compound "2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid" (TOAC) demonstrates the utility of nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids in material science and biochemistry. TOAC serves as an effective β-turn and 310/α-helix inducer in peptides and a reliable electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
Optical Storage Technologies
Nitrophenyl derivatives have been investigated for their application in reversible optical storage technologies. A specific study synthesized and copolymerized nitrophenyl derivatives to examine their photoinduced birefringence, demonstrating the potential of these compounds in developing high-efficiency optical storage materials (Meng et al., 1996).
Photorelease Mechanisms for Rapid Release of Carboxylates
Research on 1-acyl-7-nitroindolines has further contributed to understanding the photorelease mechanisms of carboxylic acids in solutions. These studies provide insights into the rapid release of carboxylates, beneficial for applications requiring controlled release dynamics (Morrison et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-nitrophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c18-13-12-11(14(19)20)10-5-6-15(12,23-10)7-16(13)8-1-3-9(4-2-8)17(21)22/h1-6,10-12H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSTQQVOABLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)
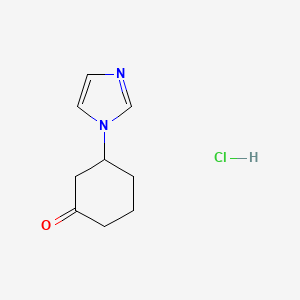

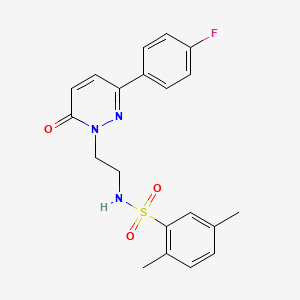
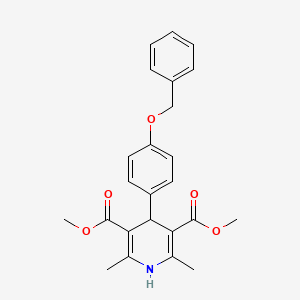
![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)
![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759672.png)
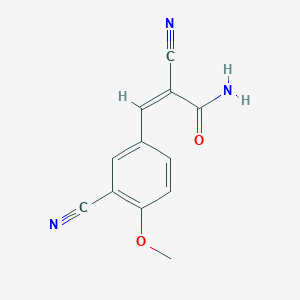

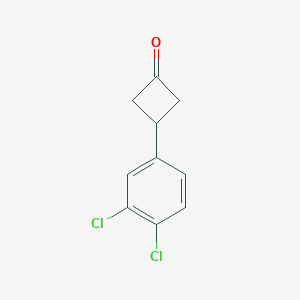
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
